molecular formula C31H42O16 B1226539 (1R,2S,3R,6R,8S,9S,13S,14R,15R,16S,17S)-15,16-dihydroxy-9,13-dimethyl-3-(3-methylbutanoyloxy)-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylic acid

(1R,2S,3R,6R,8S,9S,13S,14R,15R,16S,17S)-15,16-dihydroxy-9,13-dimethyl-3-(3-methylbutanoyloxy)-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylic acid

Cat. No. B1226539
M. Wt: 670.7 g/mol
InChI Key: QBIRRDDMFSFVGM-GFMYVBQSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2S,3R,6R,8S,9S,13S,14R,15R,16S,17S)-15,16-dihydroxy-9,13-dimethyl-3-(3-methylbutanoyloxy)-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylic acid is a natural product found in Brucea javanica with data available.

Scientific Research Applications

Synthesis and Structural Analysis

The compound has been a subject of various research studies focusing on its synthesis and structural analysis. A study by Mosimann and Vogel (2000) explored oxetane formation and the synthesis of complex organic compounds, contributing to the understanding of the molecular structure and reactions related to such complex compounds (Mosimann & Vogel, 2000).

Enantiospecific Synthesis

Another aspect of research on this compound is its enantiospecific synthesis. The work of Deschenaux et al. (1989) focused on the enantiospecific synthesis of similar compounds, which is crucial for the development of specific pharmaceuticals and other chemical products (Deschenaux et al., 1989).

Impurity Identification in Synthesis Processes

Research by Munigela et al. (2009) involved the identification of impurities in the synthesis of telithromycin derivatives, which is critical for ensuring the purity and efficacy of pharmaceutical products (Munigela et al., 2009).

Advanced Organic Synthesis Techniques

The compound also represents a model for advanced organic synthesis techniques. Gerber and Vogel (2001) demonstrated the stereoselective synthesis of complex organic structures, which is essential in the creation of specific molecular configurations used in various chemical and pharmaceutical applications (Gerber & Vogel, 2001).

properties

Product Name

(1R,2S,3R,6R,8S,9S,13S,14R,15R,16S,17S)-15,16-dihydroxy-9,13-dimethyl-3-(3-methylbutanoyloxy)-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylic acid

Molecular Formula

C31H42O16

Molecular Weight

670.7 g/mol

IUPAC Name

(1R,2S,3R,6R,8S,9S,13S,14R,15R,16S,17S)-15,16-dihydroxy-9,13-dimethyl-3-(3-methylbutanoyloxy)-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylic acid

InChI

InChI=1S/C31H42O16/c1-10(2)5-16(33)47-22-24-30-9-43-31(24,28(41)42)25(39)21(38)23(30)29(4)7-13(17(34)11(3)12(29)6-15(30)46-26(22)40)44-27-20(37)19(36)18(35)14(8-32)45-27/h7,10-12,14-15,18-25,27,32,35-39H,5-6,8-9H2,1-4H3,(H,41,42)/t11-,12-,14+,15+,18+,19-,20+,21+,22+,23+,24+,25-,27+,29-,30+,31-/m0/s1

InChI Key

QBIRRDDMFSFVGM-GFMYVBQSSA-N

Isomeric SMILES

C[C@H]1[C@@H]2C[C@@H]3[C@@]45CO[C@@]([C@@H]4[C@H](C(=O)O3)OC(=O)CC(C)C)([C@H]([C@@H]([C@@H]5[C@]2(C=C(C1=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)O)O)C(=O)O

SMILES

CC1C2CC3C45COC(C4C(C(=O)O3)OC(=O)CC(C)C)(C(C(C5C2(C=C(C1=O)OC6C(C(C(C(O6)CO)O)O)O)C)O)O)C(=O)O

Canonical SMILES

CC1C2CC3C45COC(C4C(C(=O)O3)OC(=O)CC(C)C)(C(C(C5C2(C=C(C1=O)OC6C(C(C(C(O6)CO)O)O)O)C)O)O)C(=O)O

synonyms

bruceoside E

Origin of Product

United States

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